![molecular formula C19H18N2O9S2 B2542911 3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid CAS No. 868148-71-4](/img/structure/B2542911.png)
3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid
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Overview
Description
The compound 3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid is a complex molecule that appears to be related to sulfonamide-based structures. Sulfonamides are known for their various biological activities, including inhibition of enzymes such as collagenases, which are implicated in cancer progression . The structure of the compound suggests it may have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been explored in several studies. For instance, N-sulfonylamino acid derivatives have been synthesized with
Scientific Research Applications
PFASs in Environmental and Health Studies
Exposure and Kidney Function : A study highlighted the association between PFAS exposure and reduced kidney function in adolescents, emphasizing the need for understanding PFAS's health impacts (Kataria et al., 2015) source.
PFAS in Human Samples : Research on the body burden of different PFAS in adult populations exposed via drinking water near a PFOA production plant has shown significant exposure levels, particularly for PFOA and PFOS (Fromme et al., 2017) source.
Human Exposure and Risk Assessment : Studies have investigated PFAS levels in human milk, indicating significant exposure in infants through breastfeeding, with varying levels observed in different geographical regions (Awad et al., 2020) source.
Occupational Exposure : Research on professional ski waxers has shown high levels of PFCA exposure, suggesting occupational hazards associated with PFAS (Freberg et al., 2010) source.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with complex structures like this one, can bind with high affinity to multiple receptors . These receptors can be involved in various biological activities, making the compound potentially useful in diverse applications.
Mode of Action
It’s common for such compounds to interact with their targets in a way that induces changes in the target’s function or structure .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It’s known that such compounds can have a wide range of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid . These factors could include the pH of the environment, the presence of other compounds, temperature, and more .
properties
IUPAC Name |
3-[[7-(2-carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O9S2/c22-17(23)5-7-20-31(27,28)11-1-3-13-14-4-2-12(10-16(14)19(26)15(13)9-11)32(29,30)21-8-6-18(24)25/h1-4,9-10,20-21H,5-8H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFCSARRFIRMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCC(=O)O)C(=O)C3=C2C=CC(=C3)S(=O)(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid |
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